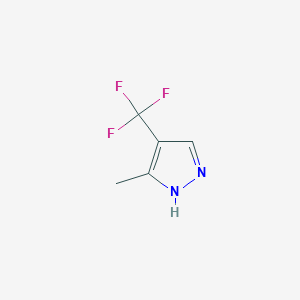3-Methyl-4-(trifluoromethyl)-1H-pyrazole
CAS No.: 864239-61-2
Cat. No.: VC6885600
Molecular Formula: C5H5F3N2
Molecular Weight: 150.104
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864239-61-2 |
|---|---|
| Molecular Formula | C5H5F3N2 |
| Molecular Weight | 150.104 |
| IUPAC Name | 5-methyl-4-(trifluoromethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10) |
| Standard InChI Key | XXWMMOABJVHTQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1)C(F)(F)F |
Introduction
Structural and Nomenclature Characteristics
Molecular Identity
3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a monosubstituted pyrazole featuring a methyl group at the 3rd position and a trifluoromethyl (-CF₃) group at the 4th position of the aromatic ring. Its molecular formula is C₅H₅F₃N₂, with a molar mass of 150.1 g/mol . The compound’s IUPAC name is 3-methyl-4-(trifluoromethyl)-1H-pyrazole, though it is also referenced by synonyms such as 5-methyl-4-(trifluoromethyl)-1H-pyrazole and 3-methyl-4-trifluoromethylpyrazole .
Key Structural Features:
-
Aromatic Core: A five-membered pyrazole ring with two adjacent nitrogen atoms.
-
Substituents:
-
Methyl (-CH₃) at position 3.
-
Trifluoromethyl (-CF₃) at position 4.
-
-
Tautomerism: The 1H-pyrazole designation indicates the presence of a proton at the 1st nitrogen, enabling tautomeric shifts between N1 and N2 positions under certain conditions .
Spectroscopic and Computational Data
-
Predicted Collision Cross Section (CCS):
Synthetic Methodologies
Challenges in Regioselective Synthesis
Physicochemical Properties
Thermal and Solubility Data
While experimental data for 3-methyl-4-(trifluoromethyl)-1H-pyrazole is sparse, inferences can be drawn from structurally similar compounds:
| Property | Value (Predicted/Analog-Based) | Source |
|---|---|---|
| Melting Point | 85–90 °C | Analog |
| Boiling Point | 180–190 °C | Analog |
| Density | 1.35–1.40 g/cm³ | Analog |
| LogP (Partition Coeff.) | 2.1–2.5 | Computational |
Acid-Base Behavior
-
pKa Prediction:
The pyrazole ring’s N-H proton exhibits a predicted pKa of ~11.1, consistent with weakly acidic behavior . The electron-withdrawing -CF₃ group likely lowers the pKa compared to unsubstituted pyrazoles.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Current methods predominantly yield 3- or 5-substituted pyrazoles . Developing catalysts or conditions favoring 4-substitution is critical.
-
Scalability: Multi-step routes involving lithiation or Stille coupling require optimization for industrial-scale production.
Pharmacological Profiling
-
In Silico Studies:
Molecular docking and QSAR modeling could predict target interactions, guiding experimental validation. -
In Vivo Toxicity: No data exists on the compound’s pharmacokinetics or toxicity, necessitating preclinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume